molecular formula C40H48F18N8O6 B118100 Plerixafor Hexa(trifluoroacetate) CAS No. 4069393-93-3

Plerixafor Hexa(trifluoroacetate)

Katalognummer: B118100
CAS-Nummer: 4069393-93-3
Molekulargewicht: 1078.8 g/mol
InChI-Schlüssel: ZLIVMLGSJBPBRC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of plerixafor involves several steps. Initially, protective groups are introduced at the nitrogen atoms of cyclam (1,4,8,11-tetraazacyclotetradecane). The reaction of trisubstituted cyclams with para-xylylene dihalide yields a hexaprotected derivative of plerixafor. The protective groups are then removed to complete the synthesis . Industrial production methods often involve similar steps but are optimized for large-scale production .

Biologische Aktivität

Plerixafor Hexa(trifluoroacetate), a derivative of plerixafor (AMD3100), is primarily known for its role as a chemokine receptor antagonist targeting CXCR4. This compound has garnered attention in the field of hematopoietic stem cell mobilization and cancer therapy. The following sections will detail its biological activity, including mechanisms of action, clinical studies, and relevant case studies.

Plerixafor functions as an antagonist of the CXCR4 receptor, which plays a crucial role in the trafficking and homing of hematopoietic stem cells (HSCs). By blocking this receptor, plerixafor disrupts the interaction between HSCs and the stromal-derived factor-1 (SDF-1), leading to enhanced mobilization of stem cells from the bone marrow into the peripheral blood. This mechanism is particularly beneficial in patients undergoing autologous stem cell transplantation.

Clinical Studies

1. Phase III Study on Non-Hodgkin Lymphoma (NHL)

A pivotal Phase III clinical trial evaluated the efficacy and safety of plerixafor in combination with granulocyte colony-stimulating factor (G-CSF) for mobilizing HSCs in patients with NHL. In this multicenter, randomized, double-blind study involving 298 patients:

  • Objective : Assess the percentage of patients achieving >5 x 10^6 CD34+ cells/kg for transplantation.
  • Results :
    • 59% of patients receiving plerixafor met the primary endpoint compared to 20% in the placebo group (P < .001).
    • The study reported a significant increase in successful mobilization rates, with adverse effects primarily consisting of gastrointestinal disorders and injection site reactions .

2. Rescue Protocol for Failed Mobilization

In cases where initial mobilization failed, a rescue protocol was implemented. Patients received G-CSF followed by plerixafor:

  • Findings :
    • Of 68 patients who failed initial mobilization, 91% entered the rescue procedure.
    • The engraftment times for neutrophils and platelets were similar to those who did not fail initial mobilization, indicating that plerixafor effectively remobilized HSCs even after previous failures .

Table 1: Summary of Clinical Study Results

Study ParameterPlerixafor GroupPlacebo GroupP-Value
Patients achieving >5 x 10^6 CD34+ cells/kg89 (59%)29 (20%)< .001
Total Patients Undergoing Transplantation135 (90%)82 (55%)< .001
Common Adverse EventsGI disordersGI disordersN/A

Case Studies

Case Study: Efficacy in Multiple Myeloma

A recent case study highlighted the use of plerixafor in a patient with multiple myeloma who had previously undergone failed mobilizations. After administration of G-CSF followed by plerixafor, the patient successfully mobilized sufficient CD34+ cells for autologous transplantation. This case underscores plerixafor's potential as a critical agent in challenging mobilization scenarios.

Eigenschaften

IUPAC Name

1-[4,8-bis(2,2,2-trifluoroacetyl)-11-[[4-[[4,8,11-tris(2,2,2-trifluoroacetyl)-1,4,8,11-tetrazacyclotetradec-1-yl]methyl]phenyl]methyl]-1,4,8,11-tetrazacyclotetradec-1-yl]-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H48F18N8O6/c41-35(42,43)29(67)61-13-3-15-65(33(71)39(53,54)55)23-21-63(31(69)37(47,48)49)11-1-9-59(17-19-61)25-27-5-7-28(8-6-27)26-60-10-2-12-64(32(70)38(50,51)52)22-24-66(34(72)40(56,57)58)16-4-14-62(20-18-60)30(68)36(44,45)46/h5-8H,1-4,9-26H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLIVMLGSJBPBRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCCN(CCN(C1)C(=O)C(F)(F)F)C(=O)C(F)(F)F)C(=O)C(F)(F)F)CC2=CC=C(C=C2)CN3CCCN(CCN(CCCN(CC3)C(=O)C(F)(F)F)C(=O)C(F)(F)F)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H48F18N8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00461834
Record name AGN-PC-006HWZ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1078.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4069393-93-3
Record name AGN-PC-006HWZ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.